
Quetiapine Fumarate
Vue d'ensemble
Description
L'hémifumarate de quétiapine est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie, le trouble bipolaire et les troubles dépressifs majeurs . Il est connu pour sa capacité à bloquer plusieurs récepteurs neurotransmetteurs, y compris les récepteurs de la sérotonine et de la dopamine . L'hémifumarate de quétiapine est commercialisé sous le nom de marque Seroquel, entre autres .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'hémifumarate de quétiapine implique plusieurs étapes. Une méthode courante commence avec la 2-(phénylthio)aniline, qui subit une série de réactions pour former la dibenzo[b,f][1,4]thiazépin-11[10H]-one . Cet intermédiaire est ensuite mis en réaction avec la pipérazine et l'éthylène glycol pour former la quétiapine . La dernière étape implique la formation du sel hémifumarate .
Méthodes de production industrielle : La production industrielle de l'hémifumarate de quétiapine implique généralement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de conditions dangereuses . Des méthodes de synthèse monotope ont été développées pour rationaliser le processus et réduire l'impact environnemental .
Analyse Des Réactions Chimiques
Degradation Pathways
Quetiapine fumarate exhibits hydrolytic and oxidative degradation under specific conditions:
Major Degradation Products
Stability Data :
- Hydrolytic stability : Half-life ≥1 year at 25°C in aqueous solutions .
- Photolytic degradation : Forms sulfoxide derivatives under UV light .
Metabolic Reactions
In vivo, quetiapine undergoes hepatic metabolism via cytochrome P450 enzymes:
Primary Metabolic Pathways
Enzyme | Reaction | Metabolite | Bioactivity |
---|---|---|---|
CYP3A4 | Sulfoxidation | Quetiapine sulfoxide | Inactive |
CYP2D6 | Hydroxylation | 7-hydroxy-N-desalkyl quetiapine | Active |
CYP3A4 | N-dealkylation | N-desalkyl quetiapine | Active |
Key Findings :
- Active metabolites : 7-hydroxy-N-desalkyl quetiapine retains partial D₂ and 5-HT₂A receptor antagonism .
- Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase quetiapine plasma concentrations .
Impurity Profiling
Six impurities are identified during synthesis, primarily due to incomplete reactions or byproduct formation:
Identified Impurities
Impurity | Structure | Origin | Detection (RRT*) |
---|---|---|---|
Impurity I | Desethyl quetiapine | Incomplete alkylation | 0.80 |
Impurity II | N-Oxide derivative | Oxidative side reaction | 1.08 |
Impurity III | Dibenzo[b,f][1,4]thiazepine-11-one | Unreacted starting material | 1.65 |
*RRT: Relative retention time (vs. This compound).
Environmental Reactions
This compound partitions into aqueous environments, with limited ecotoxicological impact:
Environmental Fate
Parameter | Value | Reference |
---|---|---|
Partition coefficient (log P) | 2.8 | |
Aquatic toxicity (LC₅₀, rainbow trout) | 22.0 ppm | |
Microbial inhibition | No effect ≤100 ppm |
Applications De Recherche Scientifique
FDA-Approved Indications
Quetiapine is approved for several key psychiatric conditions:
- Schizophrenia : Quetiapine effectively addresses both positive and negative symptoms associated with schizophrenia. Studies indicate that it may be as effective as other antipsychotics while producing fewer extrapyramidal side effects .
- Bipolar Disorder : It is indicated for the management of acute manic episodes and as a maintenance treatment. Research shows quetiapine's efficacy in stabilizing mood in bipolar disorder patients .
- Major Depressive Disorder (MDD) : Quetiapine is used as an adjunctive treatment for MDD, particularly when patients do not respond adequately to standard antidepressants .
Off-Label Uses
Quetiapine's versatility allows it to be prescribed for various off-label conditions, including:
- Generalized Anxiety Disorder (GAD) : Several studies have demonstrated quetiapine's effectiveness in reducing anxiety symptoms, although further research is needed for formal approval .
- Insomnia : Due to its sedative properties, quetiapine is often prescribed at low doses to manage sleep disturbances, despite concerns regarding metabolic side effects .
- Post-Traumatic Stress Disorder (PTSD) : While not officially approved, quetiapine has shown potential in alleviating symptoms associated with PTSD .
- Psychosis in Parkinson’s Disease : Quetiapine can be beneficial for managing psychotic symptoms in patients with Parkinson’s disease .
Pharmacokinetics and Formulations
Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations. The XR formulation allows for once-daily dosing, which can improve adherence and reduce daytime sedation compared to the IR formulation .
Key Pharmacokinetic Findings
- The XR formulation exhibits linear pharmacokinetics with a similar area under the curve (AUC) compared to IR but with lower peak plasma concentrations (Cmax) .
- Food intake affects the pharmacokinetics of quetiapine; high-fat meals can increase AUC and Cmax significantly, which may necessitate dosage adjustments .
Case Studies and Clinical Evidence
- Efficacy in Adolescents : A study involving adolescents aged 10–17 years with bipolar depression showed that quetiapine XR was effective as monotherapy, providing significant symptom relief compared to placebo .
- Low-Dose Use for Sleep Disorders : A clinical evaluation highlighted that low-dose quetiapine could help patients with sleep disturbances without significant metabolic side effects, although long-term safety remains under investigation .
- Pharmacodynamic Variability : Research indicates considerable variability in pharmacodynamics among different populations, emphasizing the need for personalized dosing strategies based on individual patient characteristics and concurrent medications .
Summary of Findings
Application | FDA Approval | Efficacy Evidence |
---|---|---|
Schizophrenia | Yes | Effective for positive and negative symptoms |
Bipolar Disorder | Yes | Effective for manic episodes and maintenance |
Major Depressive Disorder | Yes | Effective as adjunctive therapy |
Generalized Anxiety Disorder | No | Evidence supports efficacy |
Insomnia | No | Commonly used off-label; concerns about safety |
PTSD | No | Potential benefits noted |
Mécanisme D'action
Quetiapine hemifumarate exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5HT2) and dopamine (D2) receptors . At low doses, it primarily acts as a histamine receptor blocker, leading to its sedative effects . At higher doses, it blocks significant amounts of dopamine receptors, contributing to its antipsychotic effects . The active metabolite, norquetiapine, also plays a role in its therapeutic effects by inhibiting the norepinephrine transporter and acting as a serotonin receptor agonist .
Comparaison Avec Des Composés Similaires
Clozapine: Another atypical antipsychotic with a similar receptor-binding profile but a higher risk of agranulocytosis.
Olanzapine: Similar to quetiapine in its receptor antagonism but has a higher risk of metabolic side effects.
Risperidone: Shares some pharmacological properties with quetiapine but has a higher propensity for causing extrapyramidal symptoms.
Uniqueness: Quetiapine hemifumarate is unique in its dose-dependent effects, providing sedative, mood-stabilizing, and antipsychotic effects at different doses . Its relatively lower risk of extrapyramidal symptoms compared to other antipsychotics makes it a preferred choice for many patients .
Activité Biologique
Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder (MDD). Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Quetiapine exerts its therapeutic effects through antagonism at several neurotransmitter receptors:
- Dopamine D2 Receptors : Quetiapine has a lower affinity for D2 receptors compared to typical antipsychotics, which may reduce the risk of extrapyramidal side effects.
- Serotonin 5-HT2A Receptors : Its antagonistic action at these receptors contributes to its efficacy in mood stabilization and reduction of psychotic symptoms.
- Histamine H1 Receptors : This action is associated with sedation and weight gain.
- Adrenergic α1 Receptors : Blockade here can lead to orthostatic hypotension.
The receptor binding profile suggests that quetiapine's efficacy in treating mood disorders may be due to its ability to modulate serotonin and dopamine levels effectively while minimizing adverse effects commonly associated with traditional antipsychotics .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. It has an approximate bioavailability of 100% relative to a solution form. The drug is about 83% bound to serum proteins and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to several metabolites, some of which are pharmacologically active but exist at much lower concentrations than the parent compound .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid (Cmax ~1.5 hours) |
Bioavailability | ~100% (tablet vs. solution) |
Protein Binding | ~83% |
Half-Life | ~6-7 hours |
Metabolism | Hepatic (CYP3A4) |
Clinical Efficacy
Case Studies : Quetiapine has been documented in various clinical settings:
- Delusional Parasitosis : A case study reported a patient treated with quetiapine XR for delusional parasitosis secondary to schizoaffective disorder. The patient showed significant improvement after dose adjustments from 200 mg to 1200 mg over several months, ultimately achieving remission of delusions and psychotic symptoms .
- Major Depressive Disorder : A randomized controlled trial evaluated quetiapine XR as an adjunctive therapy for MDD. Results indicated significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 6 for patients receiving 300 mg/day compared to placebo (−15.44 vs. −11.89; p<0.01) .
Safety Profile
While quetiapine is generally well-tolerated, it can lead to adverse effects such as sedation, weight gain, and metabolic changes. Notably, there have been reports of serious adverse events including neuroleptic malignant syndrome and hepatic dysfunction in pediatric populations .
Propriétés
Numéro CAS |
111974-72-2 |
---|---|
Formule moléculaire |
C46H54N6O8S2 |
Poids moléculaire |
883.1 g/mol |
Nom IUPAC |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
Clé InChI |
ZTHJULTYCAQOIJ-KSBRXOFISA-N |
SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Apparence |
Powder |
Point d'ébullition |
556.5±60.0 |
Color/Form |
Solid |
Point d'éclair |
9.7 °C (49.5 °F) - closed cup |
melting_point |
174-176 |
Key on ui other cas no. |
111974-72-2 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Solubilité |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt) ICI 204,636 ICI 204636 ICI-204636 ICI204636 quetiapine quetiapine fumarate Seroquel |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.